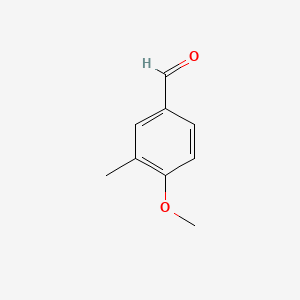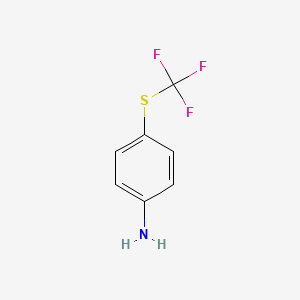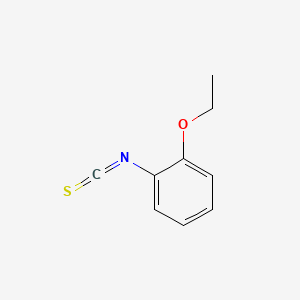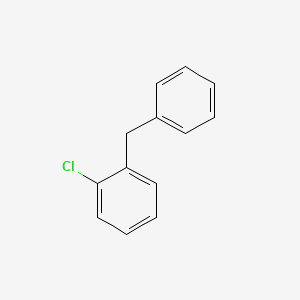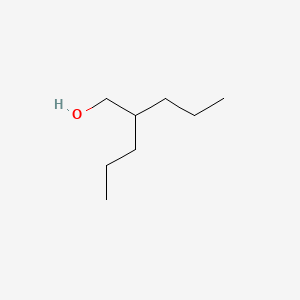
tert-Butyl methyl sulfide
概要
説明
tert-Butyl methyl sulfide: is an organosulfur compound with the chemical formula (CH₃)₃CSCH₃. It is a sulfur analog of ethers and is known for its high reactivity due to the presence of sulfur, which is more nucleophilic than oxygen . This compound is used in various industrial applications, including the refining of liquefied petroleum gas (LPG) due to its high sulfur content .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl methyl sulfide can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium methyl sulfide in an organic solvent. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of tert-butyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: tert-Butyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: tert-Butyl methyl sulfoxide
Reduction: this compound remains unchanged as it is already in a reduced form.
Substitution: Various substituted sulfides depending on the nucleophile used.
科学的研究の応用
tert-Butyl methyl sulfide has several applications in scientific research:
作用機序
The mechanism of action of tert-butyl methyl sulfide involves its nucleophilic sulfur atom, which can participate in various chemical reactions. The sulfur atom can donate electrons to electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
類似化合物との比較
Di-tert-butyl sulfide: Another sulfur analog with two tert-butyl groups attached to the sulfur atom.
tert-Butyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl phenyl sulfide: Contains a phenyl group attached to the sulfur atom.
Uniqueness: tert-Butyl methyl sulfide is unique due to its specific reactivity and the presence of both tert-butyl and methyl groups. This combination makes it particularly useful in certain industrial applications and chemical reactions where other sulfides may not be as effective .
特性
IUPAC Name |
2-methyl-2-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVCTVYZFTORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210644 | |
| Record name | Propane, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-64-0 | |
| Record name | tert-Butyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-methylsulfanylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl methyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNH9VB6FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of tert-Butyl methyl sulfide?
A: this compound is a thioether with the molecular formula C5H12S and a molecular weight of 92.2 g/mol. While specific spectroscopic data isn't provided in the excerpts, gas chromatography is a common technique for identifying and quantifying this compound [].
Q2: How does this compound's structure affect its self-assembly on surfaces?
A: Research shows that despite the steric bulk of the tert-butyl group, this compound forms highly ordered arrays on gold surfaces, as observed through scanning tunneling microscopy (STM) []. This suggests strong intermolecular interactions overcome the steric hindrance. In contrast, its isomer, butyl sec-butyl sulfide, does not form such ordered arrays, likely due to weaker enantiospecific interactions leading to a variety of less stable assemblies [].
Q3: What are the applications of this compound as a reagent in chemical synthesis?
A: this compound is commonly employed as a substrate in enantioselective oxidations to produce chiral sulfoxides [, ]. It serves as a model compound to assess the efficacy and selectivity of various catalysts, including oxaziridines [], planar chiral flavinium salts [], and cyclodextrin conjugates [], in achieving enantioselective sulfoxidation reactions.
Q4: How does this compound compare to other sulfides in terms of its reactivity in enantioselective oxidations?
A: this compound generally exhibits higher enantioselectivity in oxidation reactions compared to aryl methyl sulfides []. For instance, using planar chiral flavinium salts as catalysts, enantioselectivities of up to 65% ee were achieved for this compound, while aromatic sulfides reached up to 61% ee []. This difference likely arises from the steric bulk of the tert-butyl group, influencing the approach of the oxidizing agent and favoring one enantiomeric pathway.
Q5: Are there computational chemistry studies related to this compound's reactivity?
A: Yes, computational methods like PM3 have been used to study the transition state geometry of this compound's oxidation by 3,3-dibromo-(camphorsulfonyl)oxaziridine []. This study revealed a spiro arrangement between the oxaziridine ring and the sulfur atom in the transition state, offering insights into the reaction mechanism and origin of enantioselectivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



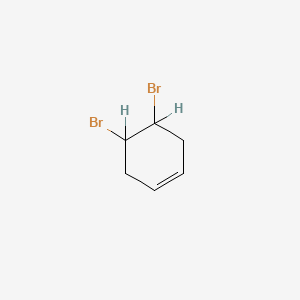

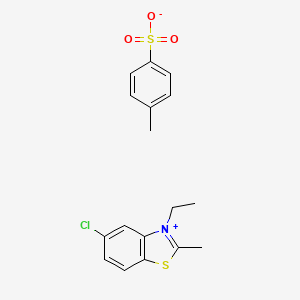
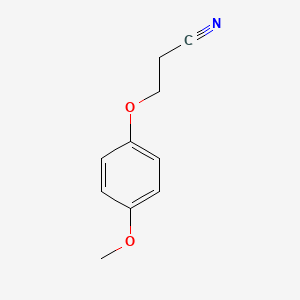
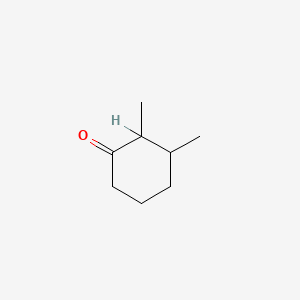

![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)
